Ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate
Overview
Description
Ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its bromofuran moiety and pyrimidine ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate typically involves the following steps:
Furan Derivative Synthesis: The starting material, 5-bromofuran-2-carboxylic acid, is synthesized through bromination of furan.
Pyrimidine Formation: The furan derivative is then reacted with appropriate reagents to form the pyrimidine ring.
Esterification: The resulting pyrimidine carboxylic acid is esterified with ethanol to produce this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions at the bromine or other positions on the ring can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles and electrophiles are employed to achieve substitution reactions, with conditions varying based on the specific reagents used.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of this compound.
Scientific Research Applications
Ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.
Industry: The compound is utilized in the production of materials and chemicals for industrial purposes.
Mechanism of Action
The mechanism by which Ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The bromofuran moiety and pyrimidine ring play crucial roles in its biological activity, influencing processes such as enzyme inhibition, receptor binding, and signal transduction.
Comparison with Similar Compounds
Ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other bromofuran derivatives, pyrimidine carboxylates, and related heterocyclic compounds.
Uniqueness: The specific arrangement of the bromofuran and pyrimidine rings in this compound distinguishes it from other compounds, contributing to its unique chemical and biological properties.
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Properties
IUPAC Name |
ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-2-16-11(15)8-5-7(13-6-14-8)9-3-4-10(12)17-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKURARSWKMFJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C2=CC=C(O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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